An In-depth Technical Guide to 2-Chloro-4-fluoro-6-methoxypyridine (CAS 1227502-57-9): A Keystone Building Block for Modern Drug Discovery
An In-depth Technical Guide to 2-Chloro-4-fluoro-6-methoxypyridine (CAS 1227502-57-9): A Keystone Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
2-Chloro-4-fluoro-6-methoxypyridine is a highly functionalized heterocyclic compound poised for significant application in medicinal chemistry and materials science. Its pyridine core, a privileged scaffold in numerous FDA-approved drugs, is decorated with a strategic triad of substituents: a chloro group, a fluoro group, and a methoxy group. This unique arrangement offers a versatile platform for molecular elaboration, enabling chemists to fine-tune steric and electronic properties, modulate metabolic stability, and engage in specific, high-affinity interactions with biological targets.[1][2]
The chlorine atom at the 2-position and the fluorine atom at the 4-position serve as versatile handles for a variety of cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of these halogens allows for selective, stepwise functionalization. The electron-donating methoxy group at the 6-position, meanwhile, modulates the electron density of the pyridine ring, influencing both its reactivity and its pharmacokinetic profile.[3] The strategic placement of these groups makes 2-Chloro-4-fluoro-6-methoxypyridine a valuable intermediate for creating complex molecular architectures.
Physicochemical and Spectral Properties
While specific experimental data for 2-Chloro-4-fluoro-6-methoxypyridine is not widely published, we can infer its properties from closely related analogues. The following table provides a comparative summary of experimental data for its structural isomers, which serves as a reasonable estimate for the title compound.
| Property | 2-Chloro-6-methoxypyridine | 2-Fluoro-6-methoxypyridine | 2-Chloro-4-methoxypyridine | 2-Chloro-4-fluoro-6-methoxypyridine (Estimated) |
| CAS Number | 17228-64-7 | 116241-61-3[4] | 17228-69-2[5] | 1227502-57-9 |
| Molecular Formula | C₆H₆ClNO | C₆H₆FNO[4] | C₆H₆ClNO[5] | C₆H₅ClFNO |
| Molecular Weight | 143.57 g/mol | 127.12 g/mol [6] | 143.57 g/mol [7] | 161.56 g/mol |
| Appearance | Liquid | Colorless to light-yellow liquid | Not specified | Expected to be a liquid or low-melting solid |
| Boiling Point | 185-186 °C | Not specified | Not specified | ~190-210 °C (estimated) |
| Density | 1.207 g/mL at 25 °C | Not specified | Not specified | ~1.3-1.4 g/mL (estimated) |
| Refractive Index | n20/D 1.528 | Not specified | Not specified | ~1.51-1.53 (estimated) |
| Flash Point | 76 °C (closed cup) | Not specified | 83.1 °C[7] | ~80-90 °C (estimated) |
Predicted Spectral Characteristics
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the 3- and 5-positions. These signals will appear as doublets, with coupling constants influenced by both the adjacent fluorine and the nitrogen atom. The methoxy group will present as a sharp singlet around 3.9-4.1 ppm.
-
¹³C NMR: The carbon spectrum will display six signals. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the inductive and mesomeric effects of all three substituents.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Proposed Synthesis Pathway
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2,6-Dichloro-4-aminopyridine from 2,6-Dichloro-4-nitropyridine
-
To a stirred suspension of 2,6-dichloro-4-nitropyridine (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C).
-
Add iron powder (5.0 eq) portion-wise over 30 minutes, maintaining a vigorous reflux. The reaction is exothermic.
-
After the addition is complete, maintain the reflux for an additional 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Basify the aqueous residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2,6-dichloro-4-aminopyridine, which can often be used in the next step without further purification.
Step 2: Synthesis of 2,6-Dichloro-4-fluoropyridine via the Balz-Schiemann Reaction
-
Suspend 2,6-dichloro-4-aminopyridine (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (3.0 eq) at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting mixture for 1 hour at 0 °C to form the diazonium tetrafluoroborate salt precipitate.
-
Collect the precipitate by filtration, wash with cold water, cold ethanol, and then diethyl ether.
-
Dry the salt under vacuum.
-
Gently heat the dry diazonium salt under an inert atmosphere. The decomposition is typically carried out in a high-boiling inert solvent (e.g., toluene or xylene) to control the reaction rate.
-
The thermal decomposition will yield the desired 2,6-dichloro-4-fluoropyridine. Purify the product by distillation or column chromatography. This type of halogen exchange is a well-established method for introducing fluorine into aromatic rings.[8]
Step 3: Synthesis of 2-Chloro-4-fluoro-6-methoxypyridine
-
Dissolve 2,6-dichloro-4-fluoropyridine (1.0 eq) in anhydrous methanol.
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Add a solution of sodium methoxide (1.0-1.2 eq) in methanol dropwise at room temperature. The methoxide will selectively displace the chlorine at the 6-position, which is activated by the adjacent nitrogen and the fluorine at the 4-position. The chlorine at the 2-position is similarly activated, but displacement at one position deactivates the other, allowing for mono-substitution with careful control of stoichiometry.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours at room temperature or with gentle heating.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or vacuum distillation to afford pure 2-chloro-4-fluoro-6-methoxypyridine.
Reactivity and Chemical Logic
The chemical behavior of 2-Chloro-4-fluoro-6-methoxypyridine is governed by the interplay of its substituents on the electron-deficient pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen, along with the electron-withdrawing chloro and fluoro groups, renders the ring highly susceptible to nucleophilic attack. The C2 and C4 positions are the most activated sites. The C-Cl bond is generally more labile than the C-F bond in SNAr reactions, suggesting that nucleophiles (such as amines, thiols, or alkoxides) will preferentially displace the chlorine at the C2 position.[9][10] This allows for the selective introduction of a wide range of functional groups.
-
Metal-Catalyzed Cross-Coupling: The C2-Cl bond is an excellent handle for various palladium- or copper-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings can be employed to form C-C, C-N, C-O, and C-S bonds, respectively. This provides a powerful strategy for building molecular complexity.
-
Reactivity of the Methoxy Group: The 6-methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding 6-pyridone derivative. This transformation can be useful for revealing a hydrogen-bond donor or altering the solubility and electronic properties of the molecule.
Applications in Drug Discovery and Medicinal Chemistry
While direct applications of 2-Chloro-4-fluoro-6-methoxypyridine are not yet reported, its structural motifs are prevalent in pharmacologically active compounds.
-
Scaffold for Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. The functional handles on this molecule allow for the synthesis of libraries of compounds to probe the ATP-binding pocket of various kinases.
-
Bioisosteric Replacement: The fluoro and methoxy groups can serve as bioisosteres for other functional groups, helping to optimize ADME (absorption, distribution, metabolism, and excretion) properties. For instance, fluorine can block metabolic oxidation at that position, while the methoxy group can improve solubility and membrane permeability.[11]
-
Fragment-Based Drug Discovery (FBDD): As a small, highly functionalized molecule, it represents an ideal starting point for FBDD campaigns. Each substituent provides a vector for growing the fragment into a more potent lead compound.
The combination of a reactive chloro group for diversification, a metabolically robust fluoro group for tuning electronics and pharmacokinetics, and a methoxy group for modulating properties makes this compound a high-potential building block for the synthesis of new chemical entities targeting a wide range of diseases.[1][2]
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Chloro-4-fluoro-6-methoxypyridine. However, based on analogous structures such as 2-chloro-6-methoxypyridine, the compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
2-Chloro-4-fluoro-6-methoxypyridine is a strategically designed heterocyclic building block with significant potential for applications in drug discovery and organic synthesis. Although detailed experimental data is currently sparse, its properties and reactivity can be reliably predicted from well-understood chemical principles and data from related compounds. Its three distinct functional groups offer a platform for controlled, selective chemical modifications, enabling the efficient construction of complex and diverse molecular libraries. For medicinal chemists and researchers in drug development, this compound represents a valuable tool for accessing novel chemical space and accelerating the discovery of next-generation therapeutics.
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